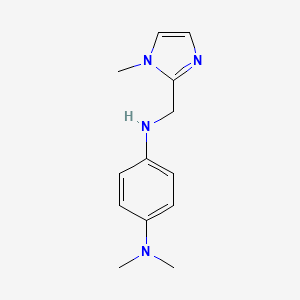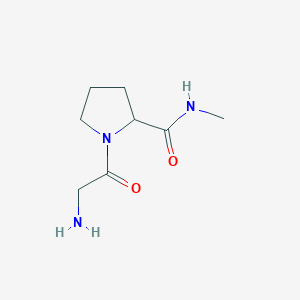
1-(2-Chloro-3-hydroxypyridin-4-YL)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Chloro-3-hydroxypyridin-4-YL)ethanone is a chemical compound with the molecular formula C7H6ClNO2 It is a derivative of pyridine, characterized by the presence of a chloro group at the second position, a hydroxyl group at the third position, and an ethanone group at the fourth position of the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(2-Chloro-3-hydroxypyridin-4-YL)ethanone can be synthesized through several methods. One common approach involves the chlorination of 3-hydroxypyridine followed by the introduction of an ethanone group. The reaction typically requires a chlorinating agent such as thionyl chloride or phosphorus pentachloride, and the reaction is carried out under controlled temperature conditions to ensure selectivity and yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can further improve the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Chloro-3-hydroxypyridin-4-YL)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of 3-hydroxypyridin-4-ylethanone.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride can facilitate the reduction process.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate to deprotonate the nucleophile.
Major Products Formed:
Oxidation: Formation of 2-chloro-3-pyridinecarboxylic acid.
Reduction: Formation of 3-hydroxypyridin-4-ylethanone.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-(2-Chloro-3-hydroxypyridin-4-YL)ethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-(2-Chloro-3-hydroxypyridin-4-YL)ethanone involves its interaction with specific molecular targets and pathways. The chloro and hydroxyl groups play a crucial role in its reactivity and binding affinity to biological molecules. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
1-(2-Hydroxypyridin-3-yl)ethanone: Lacks the chloro group, resulting in different reactivity and biological properties.
1-(3-Hydroxypyridin-2-yl)ethanone: The position of the hydroxyl group is different, leading to variations in chemical behavior and applications.
Uniqueness: 1-(2-Chloro-3-hydroxypyridin-4-YL)ethanone is unique due to the presence of both chloro and hydroxyl groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C7H6ClNO2 |
|---|---|
Poids moléculaire |
171.58 g/mol |
Nom IUPAC |
1-(2-chloro-3-hydroxypyridin-4-yl)ethanone |
InChI |
InChI=1S/C7H6ClNO2/c1-4(10)5-2-3-9-7(8)6(5)11/h2-3,11H,1H3 |
Clé InChI |
RVAKOCSLNQJMON-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=C(C(=NC=C1)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


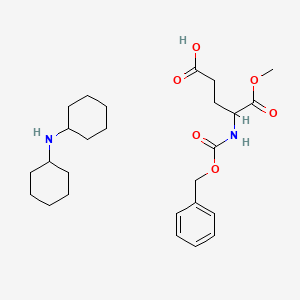


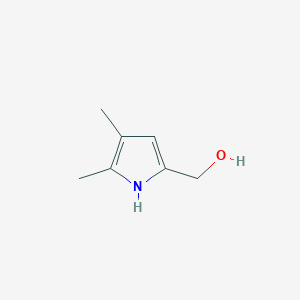


![[(2-Chlorophenyl)imino]dimethyl-lambda6-sulfanone](/img/structure/B13655228.png)
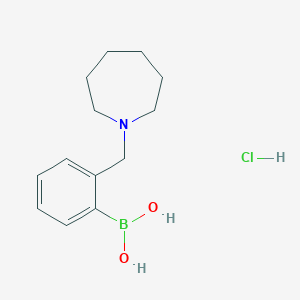
![(2-Aminoimidazo[1,2-a]pyridin-8-yl)boronic acid](/img/structure/B13655237.png)
![8-Iodoimidazo[1,5-a]pyridine](/img/structure/B13655247.png)
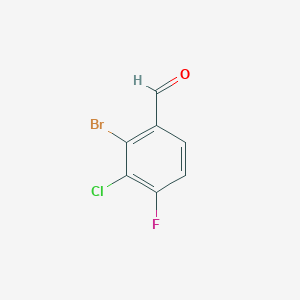
![3-Chloro-5-iodobenzo[d]isoxazole](/img/structure/B13655268.png)
